Bersacapavir
Overview
Description
Bersacapavir is a capsid assembly modulator used in the treatment of chronic hepatitis B virus infection. It works by inhibiting the replication of the hepatitis B virus, making it a promising candidate for antiviral therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bersacapavir involves a key step of amidation using the haloform reaction. Initially, a classical synthesis route was developed, which involved the preparation of a carboxylic acid from the corresponding trichloromethylketone. This was followed by an innovative extension of the haloform reaction, allowing direct coupling between electron-poor aniline and trichloromethylketone .
Industrial Production Methods: In industrial settings, the synthesis of this compound has been optimized to achieve high yield and purity. The process involves a catalytic version of the haloform-type amidation using 1,5,7-triazabicyclo[4.4.0]dec-5-ene, which has shown significant improvements in process mass intensity compared to previous methods .
Chemical Reactions Analysis
Types of Reactions: Bersacapavir undergoes various chemical reactions, including amidation and haloform reactions. The key reactions involve the reactivity of trichloromethylketone and the coupling with electron-poor aniline .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include trichloromethylketone, electron-poor aniline, and 1,5,7-triazabicyclo[4.4.0]dec-5-ene. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed: The major product formed from these reactions is the desired amide intermediate, which is obtained in high yield and purity via a simple two-step synthesis .
Scientific Research Applications
Bersacapavir has been extensively studied for its antiviral properties, particularly in the treatment of chronic hepatitis B virus infection. It has shown efficacy in combination with nucleos(t)ide analogues, leading to greater suppression of hepatitis B virus DNA and RNA compared to nucleos(t)ide analogue treatment alone . Additionally, this compound has potential immunomodulatory properties, making it a candidate for combination therapy with other antiviral agents and immunomodulatory strategies .
Mechanism of Action
Bersacapavir functions as a capsid assembly modulator, inhibiting the replication of the hepatitis B virus by targeting the viral capsid assembly process. It induces the formation of aberrantly assembled nucleocapsids, preventing the proper encapsidation of the viral genome and thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds:
- JNJ-73763989: A small interfering RNA that targets all hepatitis B virus RNAs, reducing all hepatitis B virus proteins .
- Bepirovirsen: An antisense oligonucleotide that has shown potential in achieving a functional cure for hepatitis B virus infection .
Uniqueness: Bersacapavir is unique in its mechanism of action as a capsid assembly modulator, which distinguishes it from other antiviral agents that target different stages of the hepatitis B virus life cycle. Its ability to induce the formation of aberrantly assembled nucleocapsids sets it apart from other compounds .
Properties
IUPAC Name |
N-(3-cyano-4-fluorophenyl)-1-methyl-4-[[(2S)-1,1,1-trifluoropropan-2-yl]sulfamoyl]pyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N4O3S/c1-9(16(18,19)20)23-28(26,27)12-6-14(24(2)8-12)15(25)22-11-3-4-13(17)10(5-11)7-21/h3-6,8-9,23H,1-2H3,(H,22,25)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVBIDUKSBJYEF-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NS(=O)(=O)C1=CN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NS(=O)(=O)C1=CN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638266-40-6 | |
Record name | Bersacapavir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638266406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BERSACAPAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2456KW2166 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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